An In-Depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a versatile synthetic intermediate belonging to the class of nitrovinylindoles. This compound incorporates the privileged indole scaffold, a core structural motif in numerous natural products and pharmaceuticals, combined with a highly reactive nitrovinyl group.[1][2] The electron-withdrawing nature of the nitro group renders the vinyl Cβ position electrophilic, making it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile positions (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a valuable building block in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems and potential drug candidates.[2] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, spectroscopic characterization, and key reactivity patterns.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and reasonably extrapolated from available data and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Expected to be a solid | [3] |
| Stereochemistry | (E)-isomer | The E-configuration is the thermodynamically more stable isomer and has been confirmed for closely related analogs.[1] |
| Purity | Commercially available up to 97% | [3] |
| CAS Number | 2826-91-7 | [3] |
Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
The most direct and widely employed method for the synthesis of 3-(2-nitrovinyl)indoles is the Henry condensation (also known as the nitroaldol reaction) between an indole-3-carboxaldehyde and a nitroalkane.[4] In the case of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, this involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with nitroethane in the presence of a base.
Synthesis Workflow
Caption: Workflow for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole via the Henry condensation. This protocol is adapted from general procedures for the synthesis of similar nitrovinylindoles.
Materials:
-
2-methyl-1H-indole-3-carboxaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1H-indole-3-carboxaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants, typically 5-10 mL per gram of aldehyde).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Causality behind Experimental Choices:
-
Excess Nitroethane: Using a slight excess of nitroethane helps to drive the reaction to completion.
-
Ammonium Acetate as Catalyst: Ammonium acetate serves as a basic catalyst to deprotonate the nitroethane, forming the nucleophilic nitronate anion required for the condensation with the aldehyde.
-
Acetic Acid as Solvent and Co-catalyst: Acetic acid not only serves as a solvent but also facilitates the dehydration of the intermediate nitroaldol adduct to the final nitrovinyl product.
-
Heating: The reaction requires heat to promote both the initial condensation and the subsequent dehydration step.
-
Aqueous Work-up: Pouring the reaction mixture into water causes the product, which is poorly soluble in water, to precipitate, allowing for easy isolation.
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the vinyl protons. The large coupling constant between the two vinyl protons would be indicative of the E-configuration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~8.5-9.0 | br s | - |
| Vinyl Hα | ~7.5-8.0 | d | ~13-14 |
| Vinyl Hβ | ~8.0-8.5 | d | ~13-14 |
| Aromatic H (indole) | ~7.0-7.8 | m | - |
| Methyl C2-H | ~2.5 | s | - |
13C NMR Spectroscopy
The 13C NMR spectrum would show distinct signals for the indole core carbons, the methyl carbon, and the two vinyl carbons.
| Carbon | Expected Chemical Shift (ppm) |
| C=C (vinyl) | ~130-145 |
| C-NO₂ (vinyl) | ~135-150 |
| Indole C2 | ~140-145 |
| Indole C3 | ~110-115 |
| Aromatic C (indole) | ~110-138 |
| Methyl C2 | ~12-15 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretch of the indole and the asymmetric and symmetric stretches of the nitro group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | ~3400-3300 | Medium |
| C=C Stretch (vinyl) | ~1620-1600 | Medium |
| NO₂ Asymmetric Stretch | ~1550-1500 | Strong |
| NO₂ Symmetric Stretch | ~1350-1300 | Strong |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 202.07 |
| [M+H]⁺ | 203.08 |
Chemical Reactivity
The primary driver of the reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the electron-deficient double bond, making it a potent Michael acceptor.
Michael Addition Reactions
The Cβ of the nitrovinyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation at the indole C3-position.
Caption: Michael addition to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Examples of Nucleophiles:
-
Carbon Nucleophiles: Enolates, malonates, and organometallic reagents.
-
Heteroatom Nucleophiles: Thiols, amines, and alcohols.
The resulting Michael adducts are versatile intermediates that can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form more complex heterocyclic systems.
Cycloaddition Reactions
3-(2-Nitrovinyl)indoles can also participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienophiles. These reactions provide a route to carbazole derivatives and other polycyclic indole structures.
Potential Applications in Drug Development
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] The introduction of the nitrovinyl group at the 3-position provides a reactive handle for the synthesis of diverse libraries of indole-based compounds for biological screening. Derivatives of 3-(2-nitrovinyl)indoles have been investigated for a range of biological activities, including antiproliferative effects against cancer cell lines.[2] The Michael acceptor nature of the nitrovinyl moiety suggests that these compounds could act as covalent inhibitors of biological targets, a strategy of growing interest in drug discovery.
Safety and Handling
As with all laboratory chemicals, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable and reactive building block in organic synthesis. Its straightforward preparation via the Henry condensation and the versatile reactivity of the nitrovinyl group as a Michael acceptor make it an attractive starting material for the synthesis of a wide range of more complex indole derivatives. For researchers and scientists in drug development, this compound offers a gateway to novel chemical entities based on the privileged indole scaffold, with potential applications in the discovery of new therapeutic agents.
References
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De Simone, R. W.; Currie, K. S.; Mitchell, S. A.; Darrow, J. W.; Pippin, D. A. Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 2004 , 7(5), 473-494. [Link]
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Sonar, V. N.; Parkin, S.; Crooks, P. A. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 2005 , 61(8), o527-o530. [Link]
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Aksenov, N. A.; Aksenova, I. V.; Arutiunov, N. A.; Aksenov, D. A.; Rubin, M.; Aksenov, A. V. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Journal of Organic Chemistry, 2022 , 87(20), 13696-13707. [Link]
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Leimgruber, W.; Batcho, A. D. Org. Synth. 1981 , 60, 47. [Link]
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Reissert, A. Ueber die Einführung der Aldehydgruppe in aromatische Verbindungen. Berichte der deutschen chemischen Gesellschaft, 1897 , 30(1), 1030-1053. [Link]
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Nenitzescu, C. D. Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1925 , 58(5), 1063-1064. [Link]
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Henry, L. Formation synthétique d'alcools nitrés. CR Hebd. Séances Acad. Sci., 1895 , 120, 1265-1268. [Link]
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